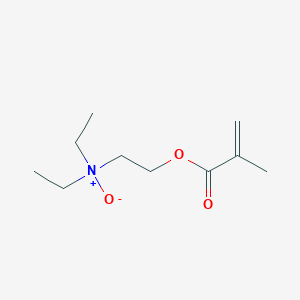![molecular formula C10H14O B14471603 (1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one CAS No. 67690-48-6](/img/structure/B14471603.png)
(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[310]hexan-3-one is a bicyclic organic compound with a unique structure that includes a bicyclo[310]hexane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and isopropyl bromide.
Formation of Bicyclic Ring: The key step involves the formation of the bicyclic ring system through a series of cyclization reactions. This can be achieved using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Introduction of Methylidene Group: The methylidene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with the ketone group of the bicyclic intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and solvent) can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylidene group, where nucleophiles such as halides or amines replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst, or sodium borohydride (NaBH4) in methanol.
Substitution: Halides (e.g., NaBr) or amines (e.g., NH3) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to a biological response.
Pathways Involved: It can modulate signaling pathways related to inflammation or microbial growth, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one: A stereoisomer with similar chemical properties but different biological activity.
Bicyclo[3.1.0]hexan-3-one: A simpler analog without the methylidene and isopropyl groups, used as a reference compound in studies.
Uniqueness
(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of (1S)-4-Methylidene-1-(propan-2-yl)bicyclo[310]hexan-3-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
67690-48-6 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C10H14O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6,8H,3-5H2,1-2H3/t8?,10-/m0/s1 |
InChI-Schlüssel |
PBLWMCQDAGOTPV-HTLJXXAVSA-N |
Isomerische SMILES |
CC(C)[C@@]12CC1C(=C)C(=O)C2 |
Kanonische SMILES |
CC(C)C12CC1C(=C)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
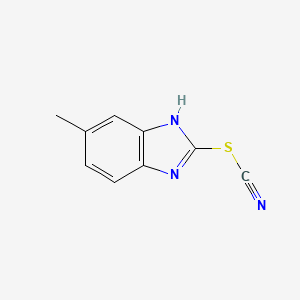

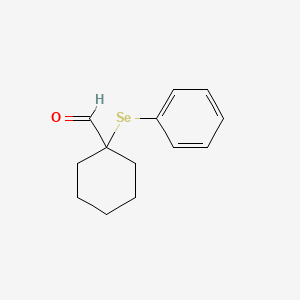
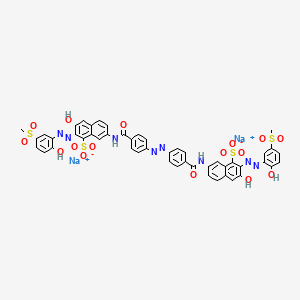
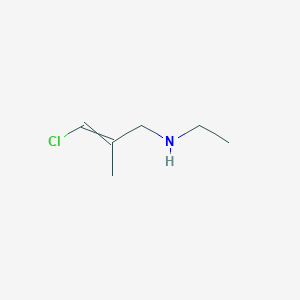
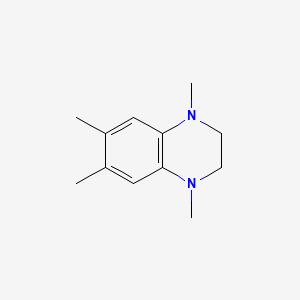



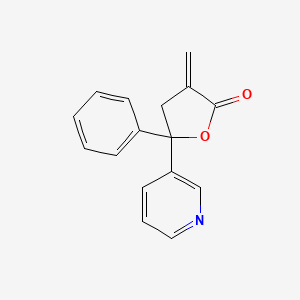
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)

